BenchChemオンラインストアへようこそ!

6-Trifluoroacetamido-benzothiazole

Bioluminescent assays Luciferin analog synthesis Protected amine prodrugs

6-Trifluoroacetamido-benzothiazole (IUPAC: N-(1,3-benzothiazol-6-yl)-2,2,2-trifluoroacetamide; CAS 161557-59-1) is a heterocyclic benzothiazole derivative bearing a trifluoroacetamido (-NHCOCF₃) group at the 6-position of the benzothiazole ring. Its molecular formula is C₉H₅F₃N₂OS, with a molecular weight of 246.21 g/mol, computed LogP of 2.87, and polar surface area (PSA) of 70.23 Ų.

Molecular Formula C9H5F3N2OS
Molecular Weight 246.21 g/mol
Cat. No. B8338131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Trifluoroacetamido-benzothiazole
Molecular FormulaC9H5F3N2OS
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C(F)(F)F)SC=N2
InChIInChI=1S/C9H5F3N2OS/c10-9(11,12)8(15)14-5-1-2-6-7(3-5)16-4-13-6/h1-4H,(H,14,15)
InChIKeyAIMBIJOIEDNBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Trifluoroacetamido-benzothiazole (CAS 161557-59-1): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


6-Trifluoroacetamido-benzothiazole (IUPAC: N-(1,3-benzothiazol-6-yl)-2,2,2-trifluoroacetamide; CAS 161557-59-1) is a heterocyclic benzothiazole derivative bearing a trifluoroacetamido (-NHCOCF₃) group at the 6-position of the benzothiazole ring. Its molecular formula is C₉H₅F₃N₂OS, with a molecular weight of 246.21 g/mol, computed LogP of 2.87, and polar surface area (PSA) of 70.23 Ų [1]. The compound crystallizes as a solid and is soluble in polar aprotic solvents such as THF and acetone, consistent with its intermediate lipophilicity and single hydrogen bond donor [1][2]. It belongs to the broader class of 6-substituted benzothiazoles, which have been extensively characterized for structure-activity relationships in neurological and anti-inflammatory contexts, where the nature of the 6-substituent profoundly influences both target binding and pharmacokinetic behavior [3].

Why 6-Trifluoroacetamido-benzothiazole Cannot Be Substituted by Generic 6-Substituted Benzothiazole Analogs in Synthesis and Assay Workflows


The 6-position substituent on the benzothiazole scaffold exerts a dominant influence on electronic properties, reactivity at the C-2 position, and biological target engagement. In the riluzole analog series, only benzothiazoles bearing polyfluoroalkyl, polyfluoroalkoxy, or alkyl groups at the 6-position retained potent in vivo anticonvulsant activity (ED₅₀ = 2.5–3.2 mg/kg i.p.), while other 6-substituents abolished activity entirely [1]. The trifluoroacetamido group (-NHCOCF₃) is unique among 6-substituents because it functions simultaneously as (i) a strong electron-withdrawing group (σₚ estimated at +0.3 to +0.5 via the amide linkage) that modulates C-2 reactivity, (ii) a single hydrogen bond donor capable of directing interactions distinct from the two-donor 6-amino analog, and (iii) a chemically orthogonal protecting group that can be cleaved under mild basic conditions (K₂CO₃/MeOH, room temperature) without affecting acid- or reduction-sensitive functionality elsewhere in the molecule . Simple replacement with 6-aminobenzothiazole (LogP = 0.73, 2 HBD) or 6-acetamido-benzothiazole (requiring harsh acid/base reflux for deprotection) fundamentally alters both the physicochemical profile and the synthetic utility of the compound, as quantified in the evidence below.

Quantitative Differentiation Evidence: 6-Trifluoroacetamido-benzothiazole vs. Closest Structural Analogs


Firefly Luciferase Substrate Selectivity: 6-Trifluoroacetamido Derivative Is Biochemically Silent, Enabling Use as a Controlled Protected Precursor

In a landmark study characterizing aminoluciferin analogs, White et al. synthesized three 6-substituted benzothiazolyl-thiazoline-4-carboxylic acid derivatives and tested their reactivity with purified firefly luciferase plus ATP. The 6-amino derivative (IVa, aminoluciferin) produced robust bioluminescence. In contrast, both the 6-acetamido derivative (IVb) and the 6-trifluoroacetamido derivative (IVc) showed zero detectable light emission — the trifluoroacetamido group completely silences the luciferase reaction [1]. This binary on/off behavior is not achievable with the free 6-amino analog, which is constitutively active and cannot serve as a latent substrate.

Bioluminescent assays Luciferin analog synthesis Protected amine prodrugs

Lipophilicity (LogP) Comparison: 6-Trifluoroacetamido-benzothiazole is 2.14 Log Units More Lipophilic Than 6-Aminobenzothiazole, Matching Riluzole-Level Membrane Partitioning

Computed octanol-water partition coefficients reveal a dramatic lipophilicity gap between the target compound and its closest deprotected analog. 6-Trifluoroacetamido-benzothiazole exhibits a LogP of 2.87, compared to 0.73 for 6-aminobenzothiazole — a difference of +2.14 log units, representing approximately a 138-fold higher octanol/water partition ratio [1]. The value is essentially identical to the FDA-approved benzothiazole drug riluzole (LogP 2.84), indicating that the trifluoroacetamido group restores the drug-like lipophilicity profile that the free amino group eliminates .

Drug-likeness Membrane permeability Lipophilicity tuning

Hydrogen Bond Donor Count: Single HBD of 6-Trifluoroacetamido-benzothiazole Reduces Aqueous Solvation and Improves Organic-Phase Partitioning vs. 6-Aminobenzothiazole (2 HBD)

The hydrogen bond donor (HBD) count is a key determinant of aqueous solubility, organic-phase partitioning, and passive membrane permeability. 6-Trifluoroacetamido-benzothiazole possesses exactly 1 HBD (the amide NH), whereas 6-aminobenzothiazole possesses 2 HBD (the primary amine NH₂) [1]. The reduction from 2 to 1 HBD, combined with the electron-withdrawing effect of the CF₃ group, substantially decreases aqueous solvation energy and increases the compound's propensity to partition into organic solvents during extractive workup — a practical advantage in multi-step synthesis and purification workflows. The 6-acetamido analog also has 1 HBD but lacks the CF₃-driven electronic modulation [2].

Solubility modulation Organic synthesis Extraction efficiency

Deprotection Orthogonality: Trifluoroacetamido Group Cleaves Under Mild Basic Conditions (K₂CO₃/MeOH, RT), Whereas Acetamido Requires Reflux with Strong Acid or Base

The trifluoroacetamido (TFA) protecting group is uniquely labile among acylamide protecting groups. Standard deprotection conditions employ anhydrous K₂CO₃ in methanol at room temperature for several hours, yielding the free 6-aminobenzothiazole without affecting methyl esters, Boc groups, or other base-sensitive functionality present in the molecule [1]. In contrast, the acetyl (acetamido) protecting group requires strongly acidic (HCl/reflux) or strongly basic (KOH/EtOH-H₂O/reflux) conditions for cleavage, which can destroy acid- or base-sensitive functional groups and limit synthetic compatibility [2]. This orthogonality makes the TFA-protected benzothiazole the preferred building block when the synthetic sequence demands selective amine unveiling in the presence of other protecting groups.

Orthogonal protecting groups Multi-step synthesis Peptide chemistry

Electronic Modulation of C-2 Reactivity: Electron-Withdrawing 6-Trifluoroacetamido Group Facilitates Nucleophilic Ipso-Substitution at the Benzothiazole 2-Position

The base-catalyzed hydrogen-deuterium exchange rates at the C-2 position of 6-substituted benzothiazoles have been shown to correlate with the electron-withdrawing or -donating character of the 6-substituent via the Hammett equation [1]. Electron-withdrawing groups at the 6-position increase the acidity of the C-2 proton and accelerate exchange. Furthermore, nucleophilic 1-adamantyl radical ipso-substitution reactions at the C-2 position of 2-substituted benzothiazoles are facilitated by the presence of electron-withdrawing substituents in the 5- and 6-positions [2]. The trifluoroacetamido group (-NHCOCF₃) exerts a net electron-withdrawing effect (σₚ estimated +0.3 to +0.5), whereas the free 6-amino group (-NH₂) is strongly electron-donating (σₚ ≈ -0.66). This means 6-TFA-benzothiazole activates the C-2 position toward nucleophilic attack, while 6-aminobenzothiazole deactivates it.

Nucleophilic aromatic substitution C-2 functionalization Electronic effects

Positional Selectivity: 6-Substitution Leaves the C-2 Position Available for Further Derivatization, Unlike the 2-Substituted Positional Isomer N-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroacetamide

6-Trifluoroacetamido-benzothiazole (CAS 161557-59-1) and its positional isomer N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroacetamide (CAS 61906-65-8) share identical molecular formula (C₉H₅F₃N₂OS, MW 246.21) and nearly identical LogP (~2.9 for both) [1][2]. However, the positional difference has profound consequences for synthetic utility: the 6-substituted isomer retains a free, unsubstituted C-2 position — the most reactive site on the benzothiazole ring — available for nucleophilic substitution, halogenation, cyanation, or cross-coupling. The 2-substituted isomer blocks this site, forcing all further functionalization to occur at less reactive positions (4, 5, 6, or 7). In the luciferin and aminoluciferin synthesis pathway, the C-2 position must react with cysteine to form the thiazoline ring; the 2-substituted isomer cannot participate in this key transformation [3].

Regioselective synthesis Building block utility Positional isomer differentiation

Optimal Procurement and Application Scenarios for 6-Trifluoroacetamido-benzothiazole Driven by Quantitative Differentiation Evidence


Protected Precursor for Aminoluciferin and Caged Bioluminescent Probe Synthesis

As demonstrated by White et al. (JACS 1966), the 6-trifluoroacetamido-substituted benzothiazole derivative is completely inactive toward firefly luciferase, in contrast to the constitutively active 6-amino analog [1]. This binary on/off behavior directly supports its use as a protected (caged) intermediate in the synthesis of aminoluciferin-based bioluminescent probes. The TFA group can be removed under mild, orthogonal conditions (K₂CO₃/MeOH, RT) to unveil the active 6-aminobenzothiazole moiety at the desired stage of probe assembly . This application scenario is uniquely served by the trifluoroacetamido derivative and cannot be replicated by 6-aminobenzothiazole (already active), 6-acetamido-benzothiazole (requires harsh deprotection), or the 2-substituted positional isomer (C-2 blocked, cannot form the thiazoline ring).

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Amine Protection at the 6-Position

In synthetic sequences where the benzothiazole C-2 position must undergo cyanation, halogenation, or nucleophilic aromatic substitution while the 6-amino group remains protected, 6-trifluoroacetamido-benzothiazole is the preferred building block. The trifluoroacetamido group activates the C-2 position toward nucleophilic attack through its electron-withdrawing effect, whereas the free 6-amino group deactivates it [1]. Furthermore, the TFA group withstands the acidic or oxidative conditions often required for C-2 functionalization, yet can be cleanly removed at the end of the sequence using K₂CO₃/MeOH at room temperature without affecting methyl esters, Boc carbamates, or other acid-labile protecting groups . The 6-acetamido analog cannot match this orthogonality, as acetyl deprotection requires reflux with strong acid or base [2].

CNS-Targeted Probe Design Requiring Drug-Like Lipophilicity from the Benzothiazole Core

With a computed LogP of 2.87, 6-trifluoroacetamido-benzothiazole sits squarely within the CNS drug-like lipophilicity range (LogP 1.5–4.5), whereas the free 6-aminobenzothiazole (LogP 0.73) falls below this window and would require compensatory lipophilic modifications elsewhere in the molecule [1]. The target compound's LogP is essentially identical to that of the FDA-approved CNS drug riluzole (LogP 2.84), suggesting comparable passive membrane permeability characteristics [2]. When designing benzothiazole-based CNS probes or radioligands, 6-TFA-benzothiazole offers a balanced starting point that 6-aminobenzothiazole does not, while still providing a synthetic handle (the TFA group) for late-stage deprotection and conjugation.

Bioorthogonal Ligation Chemistry via 2-Cyanobenzothiazole (CBT) Intermediate Generation

The 2-cyanobenzothiazole (CBT) scaffold is a cornerstone of bioorthogonal ligation chemistry, reacting selectively with 1,2-aminothiols (e.g., N-terminal cysteine) under physiological conditions to form luciferin-like conjugates. The synthesis of CBT derivatives typically proceeds through cyanation at the C-2 position of a 6-protected benzothiazole precursor [1]. 6-Trifluoroacetamido-benzothiazole is uniquely suited for this role: the free C-2 position allows direct cyanation, the electron-withdrawing TFA group activates the ring for this transformation, and the TFA group can be retained or removed post-cyanation depending on the desired final product. The 2-substituted positional isomer cannot enter this pathway, and the 6-amino analog risks side reactions at the unprotected amine during cyanation, making the TFA-protected form the preferred procurement choice for CBT-based bioorthogonal chemistry workflows.

Quote Request

Request a Quote for 6-Trifluoroacetamido-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.